REACTION_CXSMILES
|
[NH2:1][CH:2]([C:7]1[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=1)[CH2:3][C:4]([OH:6])=[O:5].S(=O)(=O)(O)O.[CH2:18](O)[CH3:19]>>[NH2:1][CH:2]([C:7]1[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=1)[CH2:3][C:4]([O:6][CH2:18][CH3:19])=[O:5]
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Name
|
|
Quantity
|
114 g
|
Type
|
reactant
|
Smiles
|
NC(CC(=O)O)C=1C=NC=CC1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
417 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Name
|
|
Quantity
|
240 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
After stirring for 1 hour
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WAIT
|
Details
|
the resultant clear solution was left
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Type
|
WAIT
|
Details
|
standing at room temperature for 48 hours
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Duration
|
48 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
crystallization in vacuum at a temperature below 50° C
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Type
|
ADDITION
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Details
|
The solution was added to a suspension of 715 g of sodium bicarbonate in 1430 ml of water over 1 hour
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Duration
|
1 h
|
Type
|
TEMPERATURE
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Details
|
The temperature of the solution was maintained between 0° to 5° C
|
Type
|
STIRRING
|
Details
|
After stirring an additional 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
300 ml of carbon tetrachloride was added
|
Type
|
STIRRING
|
Details
|
the admixture stirred for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The by-product salt was removed by filtration
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted thoroughly with carbon tetrachloride
|
Type
|
CUSTOM
|
Details
|
The combined organic extracts were dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC(CC(=O)OCC)C=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 87.11 g | |
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |